芬苯达唑-d3

描述

Fenbendazole-d3 is a deuterium-labeled version of Fenbendazole . It is a HIF-1α agonist and activates the HIF-1α-related GLUT1 pathway . Fenbendazole is an orally active benzimidazole anthelmintic agent, with a broad antiparasitic range .

Synthesis Analysis

Fenbendazole and its synthetic analog interfere with HeLa cells’ proliferation and energy metabolism via inducing oxidative stress and modulating the MEK3/6-p38-MAPK pathway .

Molecular Structure Analysis

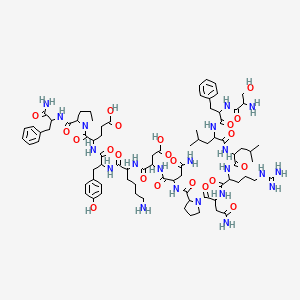

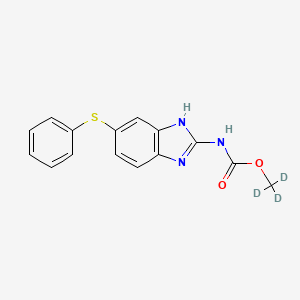

Fenbendazole-d3 has the molecular formula C15H13N3O2S . Its IUPAC name is trideuteriomethyl N - (6-phenylsulfanyl-1 H -benzimidazol-2-yl)carbamate .

Chemical Reactions Analysis

Fenbendazole was originally designed to cure parasites by selectively blocking the synthesis of microtubules by binding to β-tubulin . This stops the polymerization of tubulin dimers in cells of parasites and causes parasite death .

Physical And Chemical Properties Analysis

Fenbendazole-d3 has a molecular weight of 302.4 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 4 .

科学研究应用

Extended-Release Formulations for Ruminants

Fenbendazole is used in the development of extended-release formulations for ruminants such as cattle, sheep, and goats . This study aimed to demonstrate the feasibility of hot-melt extrusion in the development of extended-release formulations of Fenbendazole (Fen) dispersed in PEO/PCL blend-based matrices . The drug release rate in a PEO/PCL blend can easily be tailored by altering the ratio of PCL to address the issues related to the multiple-dosing regimen of Fen in ruminants .

Anticancer Activity

Fenbendazole has shown anticancer activity. It suppresses the growth of cells via p21-mediated cell cycle arrest at G1/S and G2/M, and results in apoptosis only in actively growing cells but not in quiescent cells . The anticancer activity is mediated via multiple intracellular changes, which are not consistent under different conditions even in the same cells .

Treatment of Gastrointestinal Nematodes

Fenbendazole is a broad-spectrum anthelmintic used to treat gastrointestinal nematodes in ruminants (e.g., cattle, sheep, and goats) . Fen acts by binding to β-tubulin, inhibiting further polymerization of α- and β-tubulin subunits, disrupting microtubule function, and leading to a lethal effect .

In Vivo Studies on Lymphoma

Fenbendazole has been safely used as an antiparasitic agent in animals for decades, and the anticancer effects of FBZ have been studied through various mechanisms. However, there is a lack of in vivo studies that include lymphoma . Therefore, this study examined the effects of FBZ on EL-4 cells and a mouse T lymphoma model .

作用机制

Target of Action

Fenbendazole-d3, a deuterium-labeled variant of Fenbendazole, primarily targets tubulin, a protein that forms the microtubules in the cells of parasites . It also interacts with the HIF-1α pathway, activating the HIF-1α-related GLUT1 pathway .

Mode of Action

Fenbendazole-d3 works by binding to tubulin, disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death . It also acts as a HIF-1α agonist, activating the HIF-1α-related GLUT1 pathway .

Biochemical Pathways

The primary biochemical pathway affected by Fenbendazole-d3 is the tubulin-microtubule pathway. By binding to tubulin, Fenbendazole-d3 disrupts the formation and function of microtubules, which are crucial for cell division, intracellular trafficking, and modulating cellular shape . Additionally, it activates the HIF-1α-related GLUT1 pathway .

Pharmacokinetics

Its parent compound, fenbendazole, has low solubility and achieves low blood concentrations, leading to low bioavailability

Result of Action

Fenbendazole-d3’s action results in cell-cycle arrest and mitotic cell death . It has been shown to induce G2/M phase arrest in certain cells, resulting in cell death and decreased metabolic activity . The exact molecular and cellular effects of fenbendazole-d3 may vary depending on the specific cell type and growth conditions .

Action Environment

The action, efficacy, and stability of Fenbendazole-d3 can be influenced by various environmental factors. For instance, the growth condition of cells can affect its anticancer activity . Additionally, the presence of metabolic inhibitors can alter its pharmacokinetics

安全和危害

未来方向

属性

IUPAC Name |

trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDSHPAODJUKPD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746841 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenbendazole-d3 | |

CAS RN |

1228182-47-5 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylbenz[a]anthracene-d14](/img/no-structure.png)

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)